molecular formula C30H33N3O3 B2691996 3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-(2-(cyclohex-1-en-1-yl)ethyl)benzamide CAS No. 440646-57-1

3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-(2-(cyclohex-1-en-1-yl)ethyl)benzamide

Cat. No. B2691996
M. Wt: 483.612
InChI Key: ORUKRNNHSZSZBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-(2-(cyclohex-1-en-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C30H33N3O3 and its molecular weight is 483.612. The purity is usually 95%.
BenchChem offers high-quality 3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-(2-(cyclohex-1-en-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-(2-(cyclohex-1-en-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

  • A study on the synthesis of novel 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones explored their preparation from a base compound similar in structure, highlighting the process and evaluation of their antimicrobial activities. This research indicates the versatility of such compounds in synthesizing derivatives with potential biological activities (Patel & Shaikh, 2011).
  • Another study focused on the synthesis of α-ketoamide derivatives using OxymaPure/DIC for the synthesis of a series of compounds, showcasing the efficiency of this method in terms of purity and yield, which underscores the compound's role in facilitating the synthesis of bioactive molecules (El‐Faham et al., 2013).

Antimicrobial and Antitumor Activities

  • Research into antimicrobial activities of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones derived from a precursor compound similar to the one revealed that certain derivatives exhibited significant activity against standard drugs, demonstrating the potential for developing new antimicrobial agents (Patel & Shaikh, 2011).
  • A notable study on anti-tumor activity described the synthesis of a mustard derivative from a base compound, highlighting its unique mechanism of alkylating DNA exclusively at adenines in the minor groove, pointing towards its potential application in cancer therapy (Prakash et al., 1991).

Novel Compounds and Applications

  • The facile synthesis of spiro-1,3-oxazines from N-(2-(cyclohex-1-en-1-yl)ethyl)amides demonstrated an efficient methodology, catalyzed by in situ generated reagents, for producing derivatives with potentially significant biological activities (Saikia et al., 2014).
  • Investigation into novel cyclohexene and benzamide derivatives from marine-associated Streptomyces sp. highlighted the discovery of new compounds with detailed structural analysis, although no significant bioactivity was reported, indicating the ongoing exploration of natural products for potential therapeutic applications (Zhang et al., 2018).

properties

IUPAC Name

3-acetamido-N-[2-(cyclohexen-1-yl)ethyl]-4-(4-phenylmethoxyanilino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O3/c1-22(34)32-29-20-25(30(35)31-19-18-23-8-4-2-5-9-23)12-17-28(29)33-26-13-15-27(16-14-26)36-21-24-10-6-3-7-11-24/h3,6-8,10-17,20,33H,2,4-5,9,18-19,21H2,1H3,(H,31,35)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUKRNNHSZSZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)NCCC2=CCCCC2)NC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-(2-(cyclohex-1-en-1-yl)ethyl)benzamide

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